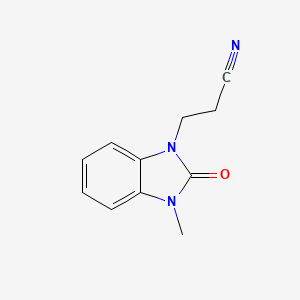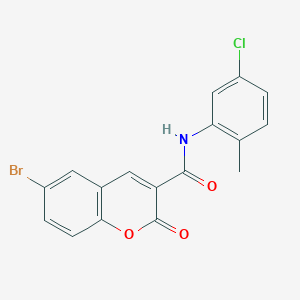
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate, also known as CQC, is a chemical compound with potential applications in scientific research. CQC has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. In
作用機序
The mechanism of action of (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate is not fully understood. However, studies have shown that (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate can induce apoptosis in cancer cells by activating the caspase pathway. (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been found to exhibit promising biochemical and physiological effects. Studies have shown that (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate can induce apoptosis in cancer cells, inhibit the growth of cancer cell lines, and inhibit the production of pro-inflammatory cytokines. Additionally, (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been found to have antioxidant properties and can scavenge free radicals. (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has also been shown to have neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
One advantage of using (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate in lab experiments is its potential anti-cancer properties. (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. Additionally, (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. However, one limitation of using (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the use of (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate in scientific research. One direction is to further explore the mechanism of action of (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate, particularly its effects on the caspase pathway and the PI3K/Akt/mTOR signaling pathway. Another direction is to investigate the potential of (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate as a therapeutic agent for cancer and other diseases. Additionally, future studies could focus on optimizing the synthesis method of (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate to improve its yield and bioavailability.
合成法
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been synthesized using various methods, including a one-pot reaction of 6-bromo-2-hydroxychromone with (5-chloroquinolin-8-yl) methanol in the presence of triethylamine and acetic anhydride. The reaction yields (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate as a yellow solid with a high yield. Other methods of synthesis include the reaction of 6-bromo-2-hydroxychromone with (5-chloroquinolin-8-yl) methanol in the presence of a base and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been found to exhibit potential applications in scientific research, particularly in the field of cancer research. Studies have shown that (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has anti-cancer properties and can induce apoptosis in cancer cells. (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(5-chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9BrClNO4/c20-11-3-5-15-10(8-11)9-13(18(23)25-15)19(24)26-16-6-4-14(21)12-2-1-7-22-17(12)16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDVMOZPLSKMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)


![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)





![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)
![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)